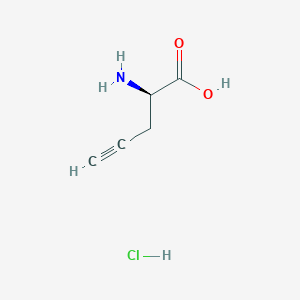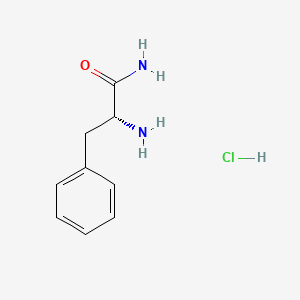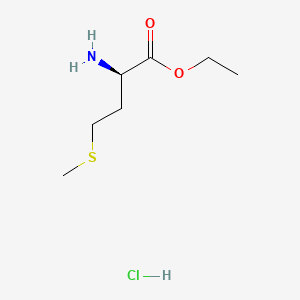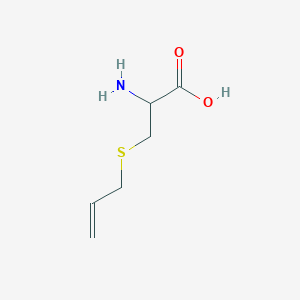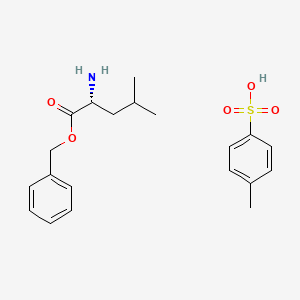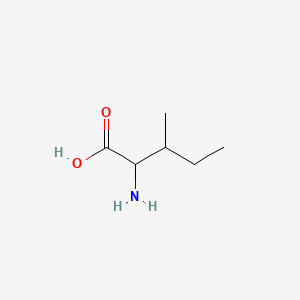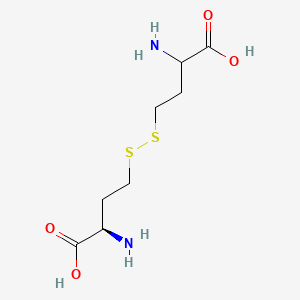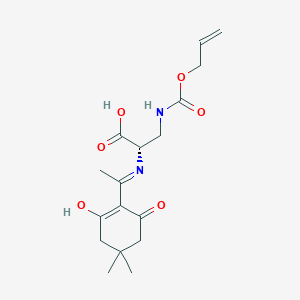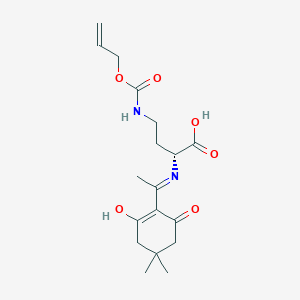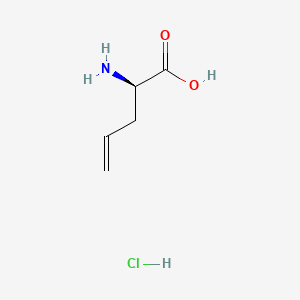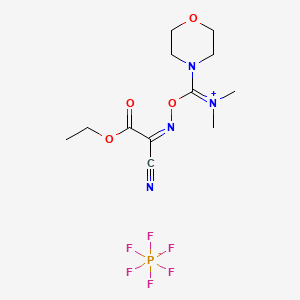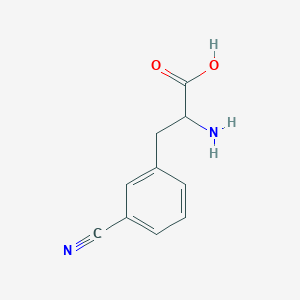
2-amino-3-(3-cyanophenyl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(3-cyanophenyl)propanoic acid, also known as 3-cyanophenylalanine (3-CPA), is an amino acid found in nature and is also used in a wide range of scientific research applications. It is a derivative of phenylalanine and is one of the few amino acids that contain a cyano group. 3-CPA is a very versatile molecule and has been used in a variety of fields, from biochemistry to medicine.
Applications De Recherche Scientifique
Enantiomer Synthesis and Protection : The synthesis and separation of enantiomers of related compounds, including the protection of these amino acids using Boc and Fmoc-protected derivatives, is a significant area of research. This process is crucial for developing pharmaceutical and biological applications (Solymár, Kanerva, & Fülöp, 2004).
Synthesis of Agonists : The compound has been used in the synthesis of novel agonists, like CYM-5442, through various organic reactions. This synthesis approach is noted for its economic efficiency and simplicity, making it significant in drug development (Zhao Tian-tia, 2014).
Bioavailability Studies in Primates : The related compound, 2-Amino-3-(methylamino)propanoic acid (BMAA), has been studied for its oral bioavailability in primates. This research is vital for understanding the pharmacokinetics and potential therapeutic applications of similar amino acids (Duncan et al., 1992).
Chemical Reactivity and Drug Design : Computational studies have been conducted to understand the chemical reactivity of related tripeptides. These studies provide valuable insights for drug design and development (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Corrosion Inhibition : The compound and its derivatives have been evaluated as corrosion inhibitors, particularly for their application in protecting metal surfaces. This research extends the utility of the compound to industrial applications (Gupta et al., 2016).
Synthesis of Platinum Complexes : The compound has been used as a scaffold for synthesizing new platinum complexes with potential anticancer properties. This highlights its importance in developing new chemotherapeutic agents (Riccardi et al., 2019).
Green Chemistry Applications : The compound's derivatives have been synthesized using green chemistry principles, emphasizing the environmental aspect of chemical synthesis (Srivastava et al., 2017).
In Vivo Covalent Bonding in Proteins : The compound's analogs have been genetically encoded to introduce covalent bonds in proteins in vivo, expanding the scope of protein engineering and chemical biology (Liu et al., 2019).
Thermal and Biological Studies : Research on the thermal and biological properties of the compound's chelates with rare earth metals has been conducted, indicating potential applications in material science (Ballal, 2020).
Anti-inflammatory Activities : The compound's derivatives have been studied for their anti-inflammatory activities, highlighting its potential in pharmaceutical formulations (Ren et al., 2021).
Propriétés
IUPAC Name |
2-amino-3-(3-cyanophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOMTMPTNZOJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(3-cyanophenyl)propanoic Acid | |
CAS RN |
63999-80-4 |
Source


|
| Record name | 2-Amino-3-(3-cyano-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

